N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Overview
Description
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including phenoxy, ethoxy, and amine groups, which contribute to its diverse reactivity and utility.
Scientific Research Applications
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Future Directions
The future research directions for this compound would depend on its current uses and the results of any previous studies. Potential areas of interest could include exploring its uses in organic synthesis, studying its physical and chemical properties, or investigating its potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction of tert-butyl-6-methylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Ethoxylation: The phenoxy intermediate is then reacted with ethylene oxide to introduce the ethoxy groups.
Amination: The ethoxylated intermediate is further reacted with an amine, such as 3-methoxypropan-1-amine, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
- N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
- N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-ethoxypropan-1-amine
Uniqueness
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3.C2H2O4/c1-16-8-6-9-17(19(2,3)4)18(16)23-15-14-22-13-11-20-10-7-12-21-5;3-1(4)2(5)6/h6,8-9,20H,7,10-15H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBVHBPTRPIXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCOCCNCCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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